Product packaging for Isobavachalcone(Cat. No.:CAS No. 20784-50-3)

Isobavachalcone

Cat. No.: B1672217
CAS No.: 20784-50-3
M. Wt: 324.4 g/mol
InChI Key: DUWPGRAKHMEPCM-IZZDOVSWSA-N
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Description

Isobavachalcone (CAS 20784-50-3), a prenylated chalcone sourced from Psoralea corylifolia L., is a versatile small molecule with significant research value across multiple biological fields . With a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol, it is characterized as a promising AKT pathway inhibitor . In oncology research , this compound demonstrates potent anti-proliferative effects by abrogating Akt signaling and inducing reactive oxygen species (ROS) in various human cancer cells, including non-small cell lung cancer (NSCLC) . It promotes cell death through the mitochondrial apoptosis pathway and autophagy, with studies showing that autophagy inhibition can enhance its cytotoxic effects . In neuroscience research , this compound shows potential for ameliorating neurodegenerative pathologies. It has been shown to induce autophagy via AMPK phosphorylation, leading to the clearance of amyloid-beta (Aβ) plaques and inhibition of NLRP3 inflammasome activity in models of Alzheimer's disease . Furthermore, it inhibits α-synuclein fibrillogenesis and can disassemble mature fibrils, suggesting a therapeutic avenue for Parkinson's disease . Its ability to penetrate the blood-brain barrier enhances its relevance for central nervous system studies . In immunology and inflammation research , this compound acts as a novel GPR84 antagonist, ameliorating Crohn's disease-like colitis in models by inhibiting the PI3K-AKT axis . It also exhibits anti-inflammatory effects by modulating TLR4 signaling and suppressing NF-κB activity, thereby reducing the expression of adhesion molecules like ICAM-1 in brain endothelial cells . Additionally, this compound possesses broad-spectrum antibacterial activity , particularly against Gram-positive bacteria including Methicillin-Resistant Staphylococcus aureus (MRSA), and can inhibit biofilm formation. Its mechanism of action is associated with bacterial membrane disruption . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the latest literature for specific experimental protocols and dosing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B1672217 Isobavachalcone CAS No. 20784-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPGRAKHMEPCM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317123
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20784-50-3, 54676-49-2
Record name Isobavachalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20784-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobavachalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyisocordoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBAVACHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isobavachalcone: A Technical Guide to Natural Sources and Isolation from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone, a prenylated chalcone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation and purification from one of its primary botanical sources, the seeds of Psoralea corylifolia (Fabaceae). The document outlines experimental protocols for extraction and chromatographic purification, presents quantitative data on this compound content, and illustrates the key signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in various plant species. It is particularly abundant in the family Fabaceae, with Psoralea corylifolia being a principal source.[1][2] The compound has also been isolated from plants belonging to the Moraceae family.[1][2] Other plant families reported to contain this compound include Clusiaceae, Schisandraceae, and Apiaceae.[3] Due to its wide range of biological activities, there is a growing interest in the efficient extraction and isolation of this compound from these natural sources for further research and potential therapeutic applications.

Isolation of this compound from Psoralea corylifolia

The seeds of Psoralea corylifolia, commonly known as "Babchi," are a rich source of this compound. The isolation process typically involves extraction of the raw plant material followed by chromatographic purification of the target compound.

Data on this compound Content and Yield

The concentration of this compound in Psoralea corylifolia can vary depending on factors such as the geographical origin of the plant material and the extraction method employed. The following table summarizes quantitative data related to the extraction and purification of this compound and related compounds from Psoralea corylifolia.

ParameterValueSource
This compound content in 70% ethanol extract of P. corylifolia seeds0.74 - 11.71 mg/g[3][4][5]
Yield of Psoralen from 100 mg of crude extract39.6 mg[6]
Purity of isolated Psoralen>99%[6]
Yield of Isopsoralen from 100 mg of crude extract50.8 mg[6]
Purity of isolated Isopsoralen>99%[6]

Experimental Protocols

Extraction of this compound from Psoralea corylifolia Seeds

This protocol is based on an optimized alkaline extraction and acid precipitation method, which has been shown to be effective for the extraction of this compound.[7]

Materials and Equipment:

  • Dried seeds of Psoralea corylifolia

  • Grinder

  • Sodium hydroxide (NaOH) solution (4%)

  • Hydrochloric acid (HCl) solution (for pH adjustment)

  • Beakers and flasks

  • Stirring apparatus

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • pH meter

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

  • Alkaline Extraction:

    • Mix the powdered seeds with a 4% NaOH solution at a solid-to-liquid ratio of 1:10 (g/mL).[7]

    • Stir the mixture continuously for 2 hours at room temperature.[7]

  • Filtration: Filter the mixture to separate the alkaline extract from the solid plant residue.

  • Acid Precipitation:

    • Adjust the pH of the alkaline extract to 6 using HCl solution while stirring.[7]

    • Allow the precipitate to form over a period of 30 minutes.[7]

  • Ultrasonication: Place the mixture in an ultrasonic bath for 20 minutes to enhance precipitation.[7]

  • Collection of Crude Extract: Collect the precipitate by filtration and dry it thoroughly. This dried precipitate constitutes the crude this compound extract.

Purification of this compound by Column Chromatography

The crude extract obtained from the above procedure can be further purified using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol

  • Beakers, flasks, and test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of the initial mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

    • Collect the eluate in fractions of a fixed volume.

  • Monitoring the Separation:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Visualize the spots under a UV lamp and identify the fractions containing this compound by comparing with a standard if available.

  • Isolation of Pure this compound:

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, including the NF-κB and Akt/GSK-3β/β-catenin pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and inhibiting the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8]

NF_kappaB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Ikb IκB-α IKK->Ikb  Phosphorylation NFkB_Ikb NF-κB/IκB-α Complex IKK->NFkB_Ikb  Phosphorylation p_Ikb p-IκB-α NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation p_p65 p-p65 NFkB->p_p65 Phosphorylation NFkB_Ikb->NFkB Release NFkB_Ikb->p_Ikb Proteasome Proteasome p_Ikb->Proteasome Degradation Gene Inflammatory Gene Expression p_p65->Gene This compound This compound This compound->IKK Inhibits This compound->p_p65 Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the Akt/GSK-3β/β-catenin Signaling Pathway

This compound has also been shown to inhibit the Akt/GSK-3β/β-catenin signaling pathway, which is implicated in cell proliferation and survival. It has been reported to inhibit the phosphorylation of Akt at serine 473, a key step in its activation.[3][9] This, in turn, can affect the downstream signaling cascade involving GSK-3β and β-catenin.

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Ser473) GSK3b GSK-3β p_Akt->GSK3b Inhibits p_GSK3b p-GSK-3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates p_beta_catenin p-β-catenin Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasome p_beta_catenin->Proteasome Degradation Gene Cell Proliferation & Survival Genes TCF_LEF->Gene This compound This compound This compound->p_Akt Inhibits Phosphorylation

Caption: this compound's inhibition of the Akt/GSK-3β/β-catenin signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed framework for its isolation and purification from Psoralea corylifolia. The provided experimental protocols, quantitative data, and illustrations of key signaling pathways offer a valuable resource for researchers and professionals in the field. The methodologies and data presented herein can serve as a foundation for further research into the pharmacological properties and therapeutic potential of this promising natural compound. As interest in this compound continues to grow, standardized and efficient isolation techniques are crucial for advancing its development from a natural product to a potential therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Isobavachalcone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Isobavachalcone, a prenylated chalcone with a wide range of pharmacological properties. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

While some safety data sheets (SDS) may not classify this compound as a hazardous substance, a comprehensive approach to personal protection is crucial.[1] It is the user's responsibility to establish appropriate handling and protection methods based on the specific experimental conditions.[1] Therefore, the following personal protective equipment is recommended:

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Respiratory Protection Dust respiratorUse in well-ventilated areas. A local exhaust system is recommended if dust or aerosols are generated.[2]
Hand Protection Protective glovesThe specific glove material has not been definitively tested for resistance to this compound.[1] Therefore, selecting gloves made of a material known to be resistant to a broad range of chemicals is a prudent measure.
Eye Protection Safety glasses or gogglesIn situations where splashing is a risk, a face shield should be worn in addition to safety glasses.[2]
Skin and Body Protection Protective clothing, lab coatEnsure clothing is appropriate for a laboratory setting. Protective boots may be necessary depending on the scale of handling.[2]
Procedural Guidance for Safe Handling and Disposal

Handling:

Adherence to standard laboratory safety protocols is essential when working with this compound.

  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a local exhaust system is advised, particularly when dealing with the powdered form, to prevent the dispersion of dust.[2]

  • Hygiene: Wash hands and face thoroughly after handling the compound.[2] Avoid contact with skin, eyes, and clothing.[2]

  • Spills: In the event of a spill, mechanically pick up the material.[1] Prevent the product from entering drains or waterways.[1][2]

Storage:

Store this compound in a tightly closed container in a dry, well-ventilated place.

Disposal:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Small Quantities: For smaller amounts, disposal with household waste may be permissible, but it is imperative to consult and adhere to all official local, state, and federal regulations.[1]

  • Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]

Emergency First-Aid Procedures

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with water. If skin irritation occurs, consult a medical professional.[2]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[2]

  • Ingestion: If the individual feels unwell, seek medical advice. Rinse their mouth with water.[2]

Operational Workflow for Handling this compound

To visualize the procedural steps for safely handling this compound from receipt to disposal, the following workflow diagram has been created.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Weigh and Prepare this compound C->D E Conduct Experiment D->E F Clean Work Area E->F J Follow First-Aid Measures E->J G Dispose of Waste per Regulations F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Report Incident J->K

References

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